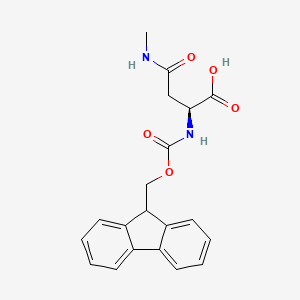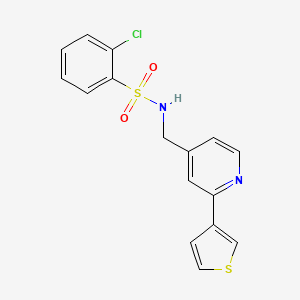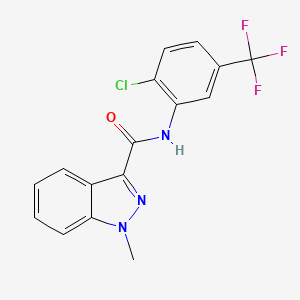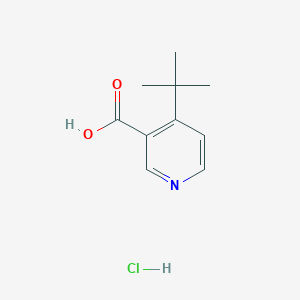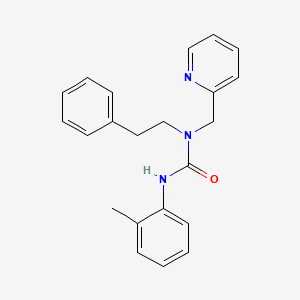![molecular formula C17H22Cl2N2O2S B2420494 2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide CAS No. 2415623-96-8](/img/structure/B2420494.png)
2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide, commonly known as DTB, is a chemical compound that has been widely researched for its potential applications in the field of medicine. DTB is a benzamide derivative that has been found to exhibit significant biological activity, making it a promising candidate for further investigation. In
作用機序
DTB exerts its anti-tumor activity through multiple mechanisms. It has been found to inhibit the activity of several enzymes that are involved in the growth and proliferation of cancer cells. Additionally, DTB has been found to induce the expression of pro-apoptotic proteins, which promote cell death in cancer cells. Furthermore, DTB has been shown to inhibit the activity of several signaling pathways that are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
DTB has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the activity of several enzymes and signaling pathways that are involved in tumor growth and metastasis. Additionally, DTB has been found to exhibit anti-inflammatory activity and has been shown to reduce the production of inflammatory cytokines in vitro.
実験室実験の利点と制限
DTB has several advantages for lab experiments. It exhibits significant anti-tumor activity and has been shown to induce apoptosis in cancer cells. Additionally, it has been found to inhibit angiogenesis and inhibit the activity of several enzymes and signaling pathways that are involved in tumor growth and metastasis. However, DTB has some limitations as well. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully elucidated. Additionally, DTB has not been extensively tested in vivo, and its efficacy in animal models has not been fully established.
将来の方向性
There are several future directions for research on DTB. One area of research could focus on the optimization of the synthesis method to increase the yield and purity of DTB. Additionally, further investigation is needed to elucidate the toxicity and pharmacokinetics of DTB. Further studies are also needed to establish the efficacy of DTB in animal models and to determine its potential for clinical applications. Finally, research could focus on the development of new DTB derivatives with improved activity and selectivity for cancer cells.
合成法
DTB can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzoyl chloride with thiomorpholine in the presence of a base. The resulting intermediate is then reacted with oxalyl chloride to form the final product, DTB. This synthesis method has been optimized to yield high purity and high yield of DTB.
科学的研究の応用
DTB has been extensively investigated for its potential applications in the field of medicine. It has been found to exhibit significant anti-tumor activity and has been shown to induce apoptosis in cancer cells. Additionally, DTB has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. This makes DTB a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
2,5-dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O2S/c18-13-1-2-15(19)14(11-13)16(22)20-12-17(3-7-23-8-4-17)21-5-9-24-10-6-21/h1-2,11H,3-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYZGLLLEMKNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)
![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)
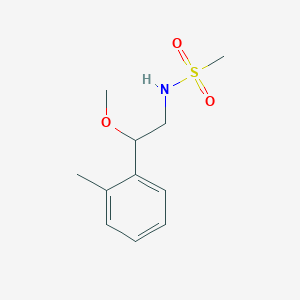
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)

![N-[4-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2420419.png)
